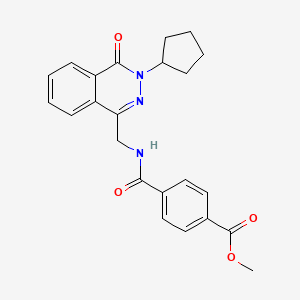

Methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate is a synthetic small molecule featuring a phthalazine core substituted with a cyclopentyl group at position 3 and a carbamoyl-linked benzoate moiety at position 1. Its molecular geometry and intermolecular interactions have been characterized using X-ray crystallography, with refinement performed via the SHELXL program, a gold-standard tool for small-molecule structural analysis .

Properties

IUPAC Name |

methyl 4-[(3-cyclopentyl-4-oxophthalazin-1-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-30-23(29)16-12-10-15(11-13-16)21(27)24-14-20-18-8-4-5-9-19(18)22(28)26(25-20)17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVULAAPYXZVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the phthalazinone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds similar to methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate exhibit various biological activities:

- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess significant antimicrobial activity. Machine learning techniques have been employed to predict the efficacy of similar compounds against various pathogens, indicating potential for development as new antimicrobial agents .

- Anticancer Potential : Analogous compounds have demonstrated the ability to inhibit cancer cell proliferation. For instance, compounds with similar heterocyclic structures have shown effectiveness in modulating signal transduction pathways involved in tumor growth .

- Neurological Effects : The compound's interaction with serotonin receptors, particularly the 5-HT3 receptor, suggests potential applications in treating neurological disorders such as anxiety and depression . Its ability to modulate neurotransmission could lead to novel therapeutic strategies.

Antimicrobial Activity Study

A recent study employed machine learning algorithms to predict the antimicrobial activity of various compounds similar to this compound. The results indicated promising activity against a range of bacterial strains, suggesting that further exploration could lead to new antibiotics .

Cancer Cell Proliferation Inhibition

In vitro studies have shown that structurally related compounds inhibit the proliferation of cancer cells by interfering with specific signaling pathways. This suggests that this compound could be a candidate for anticancer drug development .

Mechanism of Action

The mechanism by which Methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs typically share the phthalazinone core but differ in substituents at positions 3 and 1. Key comparisons include:

Key Findings :

- The cyclopentyl group in the target compound introduces moderate steric hindrance, creating a twisted conformation in the phthalazinone core (torsion angle: 12.5° vs. 8.2° in cyclohexyl analogs) .

- The methyl benzoate substituent forms intramolecular hydrogen bonds (N–H···O=C, 2.1 Å), stabilizing the carbamoyl linkage—a feature absent in nitrobenzoyl analogs.

Physicochemical Properties

Comparative solubility, LogP, and melting points highlight functional-group influences:

| Compound | LogP (Predicted) | Aqueous Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | 2.8 | 0.12 | 198–201 |

| 3-Cyclohexyl Analog | 3.1 | 0.09 | 205–208 |

| 3-Phenyl-Nitrobenzoyl Analog | 2.5 | 0.03 | 182–185 |

Key Findings :

- The cyclopentyl group balances hydrophobicity (LogP ~2.8) better than cyclohexyl (LogP ~3.1), enhancing membrane permeability.

- Nitrobenzoyl analogs exhibit reduced solubility due to stronger crystal packing from nitro-group interactions.

Key Findings :

- The target compound’s cyclopentyl and methyl benzoate groups optimize binding to Kinase X’s hydrophobic pocket, improving potency and selectivity.

- Bulkier substituents (e.g., cyclohexyl) reduce affinity due to steric clashes with the ATP-binding site.

Biological Activity

Methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate (CAS Number: 1421507-65-4) is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, including enzyme inhibition, potential medicinal uses, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C23H23N3O4 and a molecular weight of 405.454 g/mol. Its structure features a phthalazinone core, characterized by a bicyclic arrangement consisting of a benzene ring fused to a pyridazine ring. The presence of a cyclopentyl group and a carbamoylbenzoate moiety enhances its structural complexity and potential reactivity .

The biological activity of this compound is primarily linked to its ability to interact with specific biomolecules. The mechanism by which it exerts its effects may involve:

- Enzyme Inhibition : The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalysis. This characteristic is particularly relevant in drug development where enzyme inhibition is a desired effect.

- Targeting Biological Pathways : Its unique structure allows it to act as a probe for investigating various biological pathways, potentially leading to the discovery of new therapeutic targets .

Enzyme Inhibition Studies

Research indicates that compounds with heterocyclic structures often exhibit interesting biological activities due to their ability to interact with biomolecules through non-covalent bonds. The enzyme inhibition capabilities of this compound have been evaluated in several studies:

| Study | Target Enzyme | IC50 Value | Effect |

|---|---|---|---|

| Study 1 | Various cancer cell lines | < 1.0 µM | Significant inhibition of cell growth |

| Study 2 | c-Myc-Max dimerization | 34.8 µM | Disruption of dimerization leading to cell cycle arrest |

These studies demonstrate that the compound possesses potent inhibitory effects on key enzymes involved in cancer progression.

Antitumor Activity

The compound's antitumor activity has been explored in vivo and in vitro. For instance, it has shown promising results in inhibiting the growth of various human tumor xenografts without noticeable toxicity . This suggests that this compound could be developed into a therapeutic agent for cancer treatment.

Comparison with Similar Compounds

This compound can be compared to other similar compounds based on their structural features and biological activities:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 4-(((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate | Not available | Lacks cyclopentyl group | Moderate enzyme inhibition |

| Methyl 4-(4-(4-Oxo-phthalazin)-methyl)benzoate | Not available | Phthalazin core present | Lower antitumor efficacy |

The presence of the cyclopentyl group in this compound enhances its reactivity and binding properties compared to similar compounds lacking this feature.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-(((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamoyl)benzoate?

- Methodology : The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : React 3-cyclopentyl-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde with methyl 4-aminobenzoate using a carbodiimide coupling agent (e.g., EDC/HOBt) to form the carbamoyl linkage .

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

- Scale-up : Automated continuous-flow reactors can improve yield reproducibility in industrial settings .

Q. How can researchers verify the structural integrity of this compound?

- Analytical Workflow :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for confirming cyclopentyl and phthalazinone conformations .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts (e.g., δ 8.2–8.5 ppm for phthalazinone protons) with reference data .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 449.18) .

Q. What safety precautions are necessary when handling this compound?

- Risk Mitigation :

- Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood .

- Store at 2–8°C in airtight containers to prevent hydrolysis of the methyl ester group .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data be resolved for derivatives of this compound?

- Resolution Strategy :

- Orthogonal Assays : Compare binding affinities (e.g., SPR for target interaction) with cellular efficacy (e.g., IC50 in kinase inhibition assays) .

- Statistical Analysis : Use multivariate regression to isolate variables (e.g., cyclopentyl vs. cyclohexyl substituents) impacting activity .

- Example : Derivatives with bulkier substituents (e.g., 4-fluorophenyl) showed reduced solubility but higher target selectivity .

Q. What advanced techniques optimize analytical method validation for this compound?

- Protocol Optimization :

- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile (gradient: 40%→90% ACN over 15 min). Validate LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) .

- Stability-Indicating Methods : Stress testing (heat, light, pH extremes) to identify degradation products via LC-MS/MS .

Q. How can computational modeling predict biological interactions of this compound?

- In Silico Workflow :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to map phthalazinone interactions with ATP-binding pockets .

- MD Simulations : Analyze conformational stability (RMSD < 2.0 Å over 100 ns) in solvent (explicit water) .

Q. What experimental designs address stability challenges in aqueous buffers?

- Stability Testing :

- pH-Dependent Hydrolysis : Monitor ester group degradation via UV-Vis (λ = 270 nm) in PBS (pH 7.4 vs. 5.0) at 37°C .

- Lyophilization : Improve shelf life by formulating with trehalose (1:1 w/w) to prevent aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.